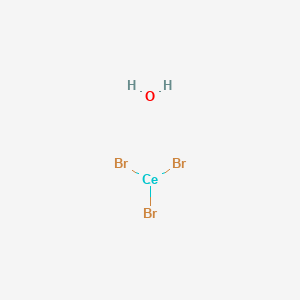
Cerium(III) bromide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(III) bromide hydrate is an inorganic compound with the chemical formula CeBr₃·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .
作用機序
Target of Action
Cerium(III) bromide hydrate, also known as this compound (99.9%-Ce) (REO), is primarily used in the field of scintillation counters . These devices measure ionizing radiation and are crucial in various applications, including medical imaging, geophysics detectors, nuclear non-proliferation testing, environmental remediation, and oil exploration .
Mode of Action
It’s known that the compound can absorb energy from ionizing radiation and re-emit it as light, which can then be detected and measured .
Biochemical Pathways
Its primary function is related to its physical properties, particularly its ability to emit light when exposed to ionizing radiation .
Pharmacokinetics
It is primarily used in external devices for detecting and measuring ionizing radiation .
Result of Action
The result of this compound’s action is the emission of light when it absorbs energy from ionizing radiation. This light can be measured, providing valuable data in various fields, including medical imaging, geophysics, nuclear non-proliferation testing, environmental remediation, and oil exploration .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is a hygroscopic compound, meaning it absorbs water from the environment . This property can affect its stability and performance. Furthermore, the compound’s effectiveness as a scintillator can be influenced by factors such as temperature and the presence of other materials .
準備方法
Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be prepared by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound . The anhydrous form of cerium(III) bromide can be synthesized by heating cerium(IV) oxide with hydrogen bromide at high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cerium carbonate with hydrobromic acid. The resulting solution is then evaporated to yield the hydrated form of cerium(III) bromide .
化学反応の分析
Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(II) compounds using strong reducing agents.
Substitution: Cerium(III) bromide can participate in substitution reactions where the bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with halide salts or other anionic compounds.
Major Products:
Oxidation: Cerium(IV) oxide.
Reduction: Cerium(II) bromide.
Substitution: Various cerium halides depending on the substituting anion.
科学的研究の応用
Cerium(III) bromide hydrate has a wide range of applications in scientific research:
類似化合物との比較
- Cerium(III) chloride (CeCl₃)
- Cerium(III) iodide (CeI₃)
- Lanthanum(III) bromide (LaBr₃)
- Praseodymium(III) bromide (PrBr₃)
Comparison: Cerium(III) bromide hydrate is unique due to its specific scintillation properties, making it highly valuable in applications requiring radiation detection. Compared to cerium(III) chloride and cerium(III) iodide, this compound offers superior performance in scintillation detectors. Lanthanum(III) bromide and praseodymium(III) bromide also exhibit scintillation properties, but this compound is often preferred for its higher efficiency and stability .
特性
IUPAC Name |
tribromocerium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMKRONXQRRJFT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ce](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3CeH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
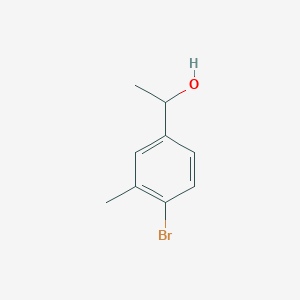
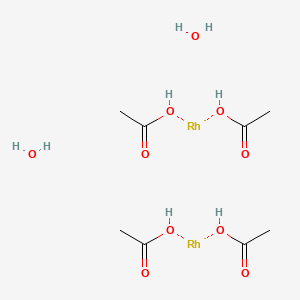
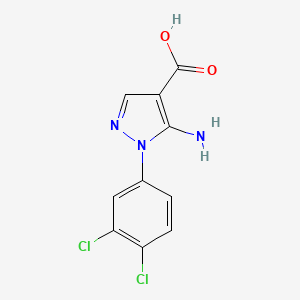
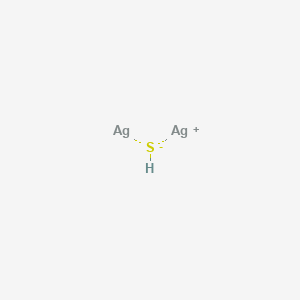
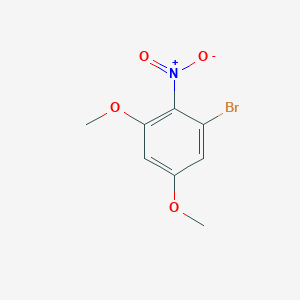
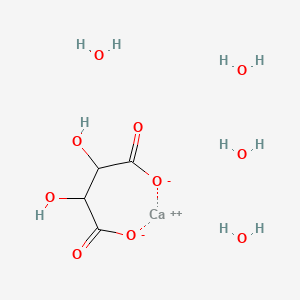
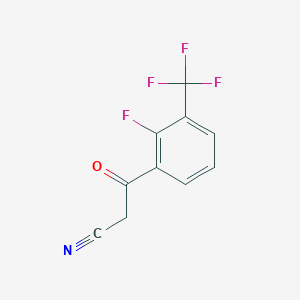
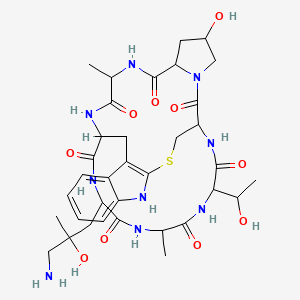
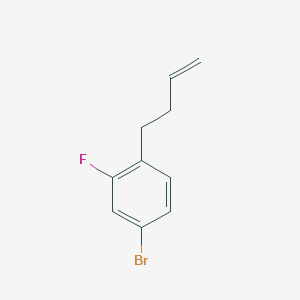
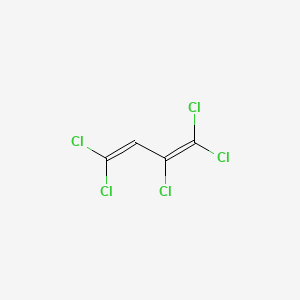
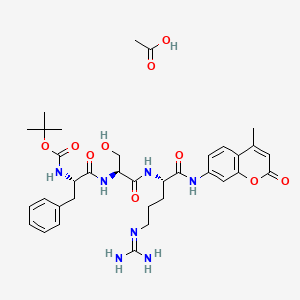

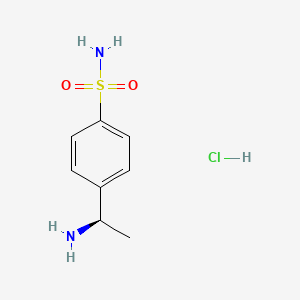
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
